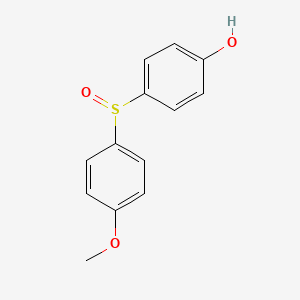
4-(4-Methoxybenzene-1-sulfinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxybenzene-1-sulfinyl)phenol is an organic compound that features a phenol group substituted with a methoxybenzene sulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzene-1-sulfinyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-methoxybenzenesulfonyl chloride with phenol under basic conditions. The reaction proceeds through the formation of a sulfonyl intermediate, which then undergoes nucleophilic attack by the phenol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxybenzene-1-sulfinyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dilute nitric acid, concentrated sulfuric acid.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitrophenols, sulfonated phenols.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxybenzene-1-sulfinyl)phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(4-Methoxybenzene-1-sulfinyl)phenol involves its interaction with molecular targets such as enzymes and receptors. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, its anti-HIV activity is linked to its ability to interfere with viral replication processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenol: Known for its antioxidant properties.
4-Methoxybenzenesulfonyl chloride: Used as a protecting group agent for various nitrogen functions.
4-Ethynylanisole: Utilized in the synthesis of photoluminescent compounds.
Uniqueness
4-(4-Methoxybenzene-1-sulfinyl)phenol stands out due to its unique combination of a phenol group and a methoxybenzene sulfinyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
668474-78-0 |
|---|---|
Molekularformel |
C13H12O3S |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)sulfinylphenol |
InChI |
InChI=1S/C13H12O3S/c1-16-11-4-8-13(9-5-11)17(15)12-6-2-10(14)3-7-12/h2-9,14H,1H3 |
InChI-Schlüssel |
HTQONCTVGMCBBK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)
![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)
![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)
![Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-](/img/structure/B12535190.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
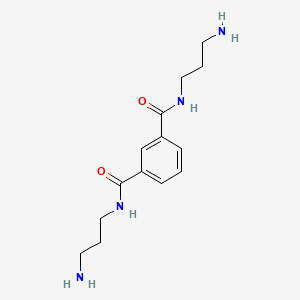
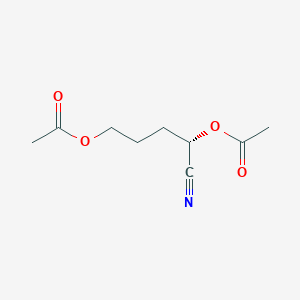
![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)
![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)
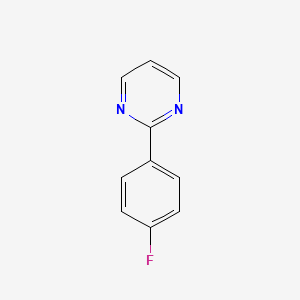
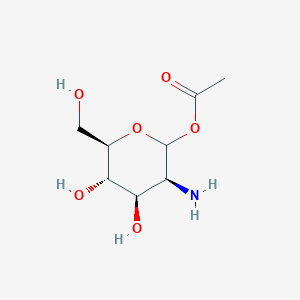

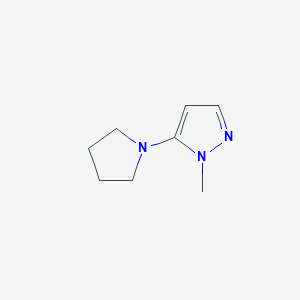
![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)
